molecular formula C8H2F3NO5 B3338462 5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one CAS No. 933673-29-1

5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one

Cat. No. B3338462
CAS RN: 933673-29-1
M. Wt: 249.10 g/mol
InChI Key: KDMJRQYXSKZXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoro-methylating reagent, has been described . This new derivative is almost one order of magnitude more reactive .


Molecular Structure Analysis

The molecular formula of 5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one is C8H2F3NO5.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one include its molecular formula, molecular weight, and structure .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound related to "5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one", using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to determine the stability of nitisinone under different conditions and identify its degradation products. The study found that nitisinone's stability increases with the pH of the solution, highlighting the compound's degradation pathways and stability, contributing to a better understanding of its risks and benefits in medical applications (Barchańska et al., 2019).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, outlines methods that could be adapted for synthesizing derivatives of "5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one". These compounds are synthesized by dehydration of dihydro-hydroxy-oxazines, obtained from the cyclization of nitrosopentenones. This synthesis is crucial for creating electrophilic compounds and understanding their reactions (Sainsbury).

Potential Pharmacological Importance

Another area of interest is the exploration of heterocyclic systems based on intramolecular nucleophilic substitution of nitro groups, leading to new heterorings. These reactions form the basis for developing new molecular systems with potential pharmacological importance. The versatility of these reactions, influenced by the conformational structures of the molecules and the use of dipolar aprotic solvents, demonstrates the synthetic potential of compounds related to "5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one" (Migachev & Danilenko, 1982).

Environmental Impact and Applications

A review on the environmental fate and effects of the lampricide TFM, which shares structural similarities with "5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one", emphasizes the transient effects of such compounds on the environment. TFM is not persistent and presents minimal long-term toxicological risk, suggesting similar compounds could be designed with environmental considerations in mind (Hubert, 2003).

Safety and Hazards

Safety and hazard information for 5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one can be found in its Safety Data Sheet (SDS) .

properties

IUPAC Name

5-nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO5/c9-8(10,11)3-1-5-6(17-7(13)16-5)2-4(3)12(14)15/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMJRQYXSKZXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(=O)O2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232534
Record name 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one

CAS RN

933673-29-1
Record name 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933673-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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